1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
Description
Properties
IUPAC Name |
1,4-dimethyl-3,4-dihydro-2,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-5-12-8(2)10-6-11-4-3-9(7)10/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOYVHIKECXFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(C2=C1C=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521467 | |
| Record name | 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87870-26-6 | |
| Record name | 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dimethyl 3,4 Dihydro 2,7 Naphthyridine and Analogs
Strategies for Constructing the Dihydronaphthyridine Ring System
The construction of the dihydronaphthyridine core is a central challenge in the synthesis of this class of compounds. Various methodologies have been developed to achieve this, each with its own advantages and limitations. These strategies can be broadly categorized into cyclocondensation and intramolecular cyclization reactions, and cycloaddition reactions.
Cyclocondensation and Intramolecular Cyclization Pathways
Cyclocondensation and intramolecular cyclization reactions are powerful tools for the synthesis of heterocyclic systems, including dihydronaphthyridines. These methods involve the formation of one or more rings in a single or sequential step from appropriately functionalized precursors.
The synthesis of dihydronaphthyridines often commences from suitably substituted pyridine (B92270) derivatives. This approach leverages the existing pyridine ring as a scaffold upon which the second, partially saturated ring is constructed. One notable method involves the base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitriles. This strategy has been successfully employed in the preparation of 1-substituted and 1,4-disubstituted 3-amino-2,6-naphthyridines, an isomeric system to the 2,7-naphthyridines. The reaction proceeds by treating the pyridine dinitrile precursor with a strong base, such as an alkyllithium reagent, which facilitates an intramolecular cyclization to form the fused dihydropyridine (B1217469) ring. semanticscholar.org
Another relevant strategy is the synthesis of 4-amino-3-carboxamide disubstituted pyridine-2(1H)-ones, which serve as versatile intermediates. These can be prepared from 4-iodo-2-methoxynicotinaldehyde (B116927) through a multi-step sequence involving oxidation, chlorodehydration, amide coupling, and subsequent cyclization. beilstein-journals.org While this leads to a pyridinone, it demonstrates a valid approach to forming a second ring on a pyridine precursor.
A three-component reaction has also been developed that leads to the formation of dihydro-2,7-naphthyridine-1-ones. acs.org This reaction, which utilizes an aldehyde, an amine, and a third component, provides a convergent and efficient route to these structures, which are close analogs of the target compound. The initially formed dihydronaphthyridinones are unstable and can be subsequently oxidized to the corresponding naphthyridones or reduced to tetrahydronaphthyridones. acs.org
| Precursor Type | Reagents/Conditions | Product Type | Reference |
| 3-Cyanomethylpyridine-4-carbonitriles | Alkyllithium | 3-Amino-2,6-naphthyridines | semanticscholar.org |
| 4-Iodo-2-methoxynicotinaldehyde | Multi-step | 4-Amino-3-carboxamide pyridine-2(1H)-ones | beilstein-journals.org |
| Aldehyde, Amine, etc. | Three-component reaction | Dihydro-2,7-naphthyridine-1-ones | acs.org |
The construction of the dihydronaphthyridine ring system can also be achieved through the cyclization of acyclic precursors. This approach offers the advantage of building the heterocyclic core from readily available and often simpler starting materials. A common strategy involves a three-step procedure where enones are converted into 1,5-dicarbonyl compounds, which then undergo cyclization with hydroxylamine (B1172632) hydrochloride to furnish substituted pyridines. nih.gov This general methodology for pyridine synthesis can be adapted for the construction of the second ring of a naphthyridine system if the appropriate acyclic precursor is designed.
Multicomponent reactions (MCRs) represent a powerful tool in this context, as they allow for the assembly of complex molecules from three or more starting materials in a single pot. rsc.org Various MCR strategies have been employed for the construction of naphthyridine scaffolds, highlighting their efficiency and atom economy. rsc.org For instance, a one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] acs.orgresearchgate.netoxazine derivatives, which are structurally related to dihydronaphthyridines, has been achieved via a Mannich-type multicomponent reaction. acgpubs.org
| Precursor Type | Reagents/Conditions | Product Type | Reference |
| Enones | Hosomi-Sakurai allylation, oxidative cleavage, hydroxylamine hydrochloride | Substituted Pyridines | nih.gov |
| Multiple Acyclic Components | Multicomponent Reaction | Naphthyridine Derivatives | rsc.org |
| 1-Naphthol, Anilines, Formalin | Mannich-type Multicomponent Reaction | 3,4-Dihydro-3-substituted-2H-naphtho[2,1-e] acs.orgresearchgate.netoxazines | acgpubs.org |
Diels-Alder Reactions and Variants
The Diels-Alder reaction and its variants are powerful cycloaddition reactions for the formation of six-membered rings and have been applied to the synthesis of various heterocyclic systems, including those related to dihydronaphthyridines.
The inverse electron-demand Diels-Alder (IEDDA) reaction is a variant of the Diels-Alder reaction where the electronic demands of the diene and dienophile are reversed. This reaction typically involves an electron-poor diene and an electron-rich dienophile. nih.gov While specific examples for the direct synthesis of 3,4-dihydronaphthyridinones via IEDDA are not prevalent in the literature, the general principle is applicable. An appropriately substituted electron-deficient aza-diene could react with an electron-rich alkene to construct the dihydropyridinone ring. The participation of simple α,β-unsaturated imines in Diels-Alder reactions can be challenging, but the introduction of electron-withdrawing groups on the nitrogen and at the C3 position of the aza-diene can promote their participation in IEDDA reactions. nih.gov
The aza-Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile. wikipedia.org The Povarov reaction is a notable example of an aza-Diels-Alder reaction used for the synthesis of nitrogen-containing heterocycles. While often applied to the synthesis of tetrahydroquinolines, it has also been utilized in the preparation of tetrahydro-1,5-naphthyridines. nih.gov This reaction typically involves the cycloaddition of an imine with an activated alkene. The synthesis of tetrahydro-1,5-naphthyridines has been achieved through the reaction of imines, prepared from 3-aminopyridines and aldehydes, with styrenes as the olefin component. nih.gov This cycloaddition proceeds through an endo transition state to yield the tetrahydro-1,5-naphthyridine products with control of two stereocenters. nih.gov Although this leads to a different regioisomer and a fully reduced second ring, it demonstrates the potential of aza-Diels-Alder strategies in the synthesis of naphthyridine frameworks.
| Reaction Type | Diene/Dienophile | Product Type | Reference |
| Inverse Electron-Demand Diels-Alder | Electron-poor aza-diene / Electron-rich alkene | Dihydropyridinone (potential) | nih.gov |
| Aza-Diels-Alder (Povarov) | Imine (from 3-aminopyridine) / Styrene | Tetrahydro-1,5-naphthyridine | nih.gov |
Rearrangement-Based Syntheses
Rearrangement reactions offer a powerful tool for the synthesis of complex heterocyclic systems from more readily available precursors.
Pyrrolo-, Pyrano-, and Thiopyrano[3,4-c]pyridine Rearrangements
The 2,7-naphthyridine (B1199556) scaffold can be synthesized through the rearrangement of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines. researchgate.net These reactions typically involve the transformation of the fused five- or six-membered heterocyclic ring into the second pyridine ring of the 2,7-naphthyridine system. For instance, derivatives of pyrano[3,4-c]pyridines have been utilized as precursors in the synthesis of 2,7-naphthyridine analogs. mdpi.com Similarly, thiopyrano[3,4-c]pyridine derivatives have been investigated for their transformations into 2,7-naphthyridine structures. nih.gov
Unexpected Rearrangements in 2,7-Naphthyridine Synthesis
Unexpected molecular rearrangements can sometimes lead to the formation of the 2,7-naphthyridine core. A notable example is the Smiles rearrangement, which has been observed for the first time in the 2,7-naphthyridine series. nih.gov This rearrangement provides a novel pathway to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.gov The reaction of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with certain primary and secondary cyclic amines can trigger an unexpected rearrangement, leading to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. nih.gov The nature of the substituent at the 7th position of the 2,7-naphthyridine ring and the steric properties of the cyclic amine at the 1st position influence this rearrangement. nih.gov For instance, replacing a methyl group with a benzyl (B1604629) group at the 7-position can slow down or even prevent the rearrangement. researchgate.net
In another instance, the reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile with benzylamine (B48309) unexpectedly yields novel 2,7-naphthyridine derivatives through different ring-closing mechanisms. rsc.org Furthermore, the cyclization of certain alkoxyacetamides can proceed through two different pathways: the expected formation of furo[2,3-c]-2,7-naphthyridines and the "unexpected" formation of 1,3-diamino-2,7-naphthyridines via a Smiles-type rearrangement. nih.govresearchgate.net
Advanced Synthetic Approaches and Catalytic Strategies
Modern synthetic chemistry has introduced advanced, metal-catalyzed methods for the efficient functionalization of the 2,7-naphthyridine skeleton.
Metal-Catalyzed Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. organic-chemistry.orglibretexts.org This reaction has been employed in the synthesis of various functionalized dihydronaphthyridines. The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. libretexts.org
Cobalt-catalyzed cross-coupling reactions have emerged as an effective method for the functionalization of various halogenated naphthyridines. nih.gov CoCl₂ (5%) can catalyze the cross-coupling of different halogenated naphthyridines with both alkyl- and arylmagnesium halides. nih.gov For example, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide using a cobalt catalyst provides the monoalkylated naphthyridine in good yield. nih.gov
Furthermore, arylzinc halides can also undergo smooth cross-coupling with various naphthyridines in the presence of CoCl₂·2LiCl (5%) and sodium formate (B1220265) (50%), leading to polyfunctional arylated naphthyridines. nih.gov This cobalt-catalyzed approach has been shown to be efficient for the functionalization of chloro-2,7-naphthyridines. nih.gov A stepwise cross-coupling utilizing successive palladium and cobalt catalysis can be used for the regioselective functionalization of mixed halogenated naphthyridines, such as 1-chloro-4-iodo-2,7-naphthyridine. nih.gov
Table 1: Examples of Cobalt-Catalyzed Alkylation of Chloronaphthyridines
| Starting Material | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|
| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 6-chloro-1,8-dimethyl-3-(2-phenylethyl)-2,7-naphthyridine | 80 |
| 1-chloro-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 1-(2-phenylethyl)-2,7-naphthyridine | 82 |
Data sourced from Greiner et al. nih.gov
Green Chemistry Principles in Dihydronaphthyridine Synthesis
The application of green chemistry principles to the synthesis of dihydronaphthyridines aims to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, environmentally benign solvents, and reaction conditions that enhance efficiency and sustainability.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov The primary benefit of using microwave irradiation is the rapid and efficient heating of the reaction mixture, which often leads to a dramatic reduction in reaction times and an increase in product yields. nih.govbioorganica.org.ua This technique relies on the interaction of microwaves with polar molecules or ions in the reaction mixture, resulting in direct and uniform heating. nih.gov
In the context of synthesizing dihydropyridine and its analogs, microwave irradiation has been successfully employed in multicomponent reactions like the Hantzsch synthesis. bioorganica.org.ua This approach is characterized by its operational simplicity, cost-effectiveness, and often solvent-free conditions, which minimizes the generation of hazardous waste. bioorganica.org.ua For instance, the synthesis of various 1,4-dihydropyridines has been achieved in high yields (85-95%) within minutes (3-5 min) under microwave irradiation, a significant improvement over conventional methods that can take several hours. bioorganica.org.ua The compatibility of this method with a range of functional groups makes it a versatile tool for generating libraries of dihydropyridine derivatives. bioorganica.org.ua
The synthesis of 2-formimidate-3-carbonitrile derivatives bearing dihydropyridine moieties has also been significantly improved using microwave assistance. mdpi.com Compared to conventional solvothermal methods that require long reaction times, microwave irradiation reduces the synthesis time to as little as 20 minutes while maintaining excellent yields (88-95%). mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours | Minutes | nih.govbioorganica.org.uamdpi.com |
| Yield | Moderate to Good | Good to Excellent | nih.govbioorganica.org.uamdpi.com |
| Energy Consumption | High | Low | nih.gov |
| Solvent Use | Often requires organic solvents | Often solvent-free | bioorganica.org.ua |
This table provides a general comparison based on findings for related dihydropyridine syntheses.
Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvating capabilities, make them attractive alternatives to volatile organic compounds (VOCs). nih.govjcsp.org.pk
In the synthesis of naphthyridine and dihydropyridine derivatives, ionic liquids have been shown to be effective catalysts and reaction media. jcsp.org.pknih.gov For example, the Friedlander reaction for the synthesis of 1,8-naphthyridine (B1210474) derivatives has been successfully carried out using basic ionic liquids as both catalyst and solvent. nih.govacs.org This approach avoids the use of hazardous and expensive acid or base catalysts and allows for the recyclability of the ionic liquid, making the process more sustainable. nih.govacs.org One study found that the ionic liquid [Bmmim][Im] exhibited superior catalytic activity for this reaction. nih.govacs.org
Similarly, the Hantzsch synthesis of 1,4-dihydropyridines has been efficiently catalyzed by the Lewis acidic ionic liquid [Bmim]Cl•AlCl3. jcsp.org.pk This method significantly shortens the reaction time to 2-4 hours and allows the ionic liquid to be reused multiple times without a significant decrease in yield. jcsp.org.pk The use of ionic liquids can also facilitate multicomponent reactions for the synthesis of complex heterocyclic systems, such as 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] jcsp.org.pkresearchgate.netoxazine derivatives, under mild, solvent-free conditions. acgpubs.org
| Ionic Liquid | Reaction Type | Role of IL | Key Advantages | Reference |
| [Bmmim][Im] | Friedlander Reaction | Catalyst & Solvent | High activity, Recyclable | nih.govacs.org |
| [Bmim]Cl•AlCl3 | Hantzsch Dihydropyridine Synthesis | Catalyst & Solvent | Reduced reaction time, Recyclable | jcsp.org.pk |
| [bnmim][HSO4] | Mannich-type Reaction | Catalyst | High conversion, Short reaction time, Solvent-free | acgpubs.org |
| [Et3NH][HSO4] | Dihydropyrano[2,3-c]pyrazole Synthesis | Catalyst | Excellent yields, Short reaction time, Reusable | nih.gov |
This table showcases examples of ionic liquids used in the synthesis of related heterocyclic compounds.
Performing organic reactions in water is a primary goal of green chemistry, as water is a non-toxic, non-flammable, and abundant solvent. nih.gov The development of "on-water" synthesis, where reactions are carried out in an aqueous suspension, has shown remarkable success for various transformations, including the synthesis of dihydropyridines. nih.govazaruniv.ac.ir
The Hantzsch synthesis of 1,4-dihydropyridines has been effectively conducted in water, often without the need for a catalyst. nih.gov This method offers an environmentally friendly, catalyst-free protocol that minimizes the use of auxiliary substances and toxic reagents. nih.gov Reactions are typically carried out by vigorously stirring the reactants in water at an elevated temperature (e.g., 70°C). nih.gov This approach is applicable to a wide range of aldehydes, including aryl, heteroaryl, and alkyl aldehydes. nih.gov
In some cases, micellar technology, where surfactants form nanoreactors in water, can be employed to facilitate organic reactions that are typically run in organic solvents. evonik.com This "Chemistry in Water" approach can lead to improved reaction performance, higher yields, and increased selectivity under mild conditions. evonik.com For example, Buchwald-Hartwig amination has been successfully performed in water, reducing catalyst loading and reaction temperature. evonik.com The synthesis of fused 1,5-naphthyridine (B1222797) derivatives has also been achieved in high yields via one-pot, three-component reactions in aqueous media. mdpi.com
The key benefits of using aqueous media include a reduction in the use of organic solvents, leading to waste reduction, and often milder reaction conditions that lower energy consumption. nih.govevonik.com
Regioselective Functionalization and Derivatization
The ability to selectively introduce functional groups at specific positions on the dihydronaphthyridine scaffold is essential for developing analogs with tailored properties. Regioselective halogenation and amination are two powerful strategies for achieving this.
Halogenated heterocycles are valuable intermediates in organic synthesis, serving as precursors for a wide range of cross-coupling reactions and other transformations. nih.gov The regioselective introduction of a halogen atom onto a naphthyridine or dihydronaphthyridine ring can be challenging but is crucial for further derivatization.
Various strategies have been developed for the selective halogenation of pyridine and related scaffolds. One approach involves a two-step process where a heterocyclic phosphine (B1218219) is installed at the 4-position of a pyridine ring, forming a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.gov This method allows for the halogenation of a broad range of unactivated pyridines. nih.gov
For benzo[c] acgpubs.orgmdpi.comnaphthyridine, regioselective direct ring metalation at C-5 with TMPMgCl∙LiCl, followed by quenching with an electrophile, provides a route to 5-substituted products. beilstein-journals.org While this is not a direct halogenation, subsequent transformations can introduce a halogen at this position. It is important to note that nucleophilic aromatic substitution (SNAr) can occur at the C-4 position in 4-halobenzo[c] acgpubs.orgmdpi.comnaphthyridines. beilstein-journals.org
Another strategy for 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions. chemrxiv.org
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amino groups and other nucleophiles onto electron-deficient aromatic and heteroaromatic rings. wikipedia.orgpressbooks.pub The reactivity of the ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the nitrogen atom(s) within the heterocyclic system. wikipedia.orgyoutube.com
In pyridine and naphthyridine systems, positions ortho and para to the ring nitrogen are particularly activated for nucleophilic substitution because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com A good leaving group, typically a halide, is required at the position of substitution. libretexts.orglibretexts.org
The Chichibabin reaction is a classic example where pyridine reacts with an alkali-metal amide to form a 2-aminopyridine, demonstrating that even a hydride can act as a leaving group under forcing conditions. wikipedia.org More commonly, halo-substituted naphthyridines are used as substrates for amination. For instance, the selective amination of 4-chloro-1,5-naphthyridines can be achieved with various amines. nih.gov Copper-catalyzed amination reactions using aqueous ammonia (B1221849) have also been developed as an efficient method for the synthesis of aminopyridine derivatives from bromopyridines under mild conditions. researchgate.net
The study of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines has revealed that nucleophilic substitution can trigger rearrangement reactions, highlighting the complex reactivity of these systems. nih.gov The rate and outcome of these reactions can be influenced by the nature of the substituents on the naphthyridine ring. nih.gov
| Reaction Type | Substrate | Reagents | Product | Reference |
| Nucleophilic Aromatic Substitution | 4-Chloro-1,5-naphthyridine | Amines | 4-Amino-1,5-naphthyridine | nih.gov |
| Copper-Catalyzed Amination | Bromopyridine derivatives | Aqueous Ammonia, Cu(I) catalyst | Aminopyridine derivatives | researchgate.net |
| Nucleophilic Substitution | 1-Amino-3-chloro-2,7-naphthyridine | Primary/Secondary amines | 1,3-Diamino-2,7-naphthyridine | nih.gov |
This table provides examples of amination and nucleophilic substitution reactions on related naphthyridine and pyridine scaffolds.
Metalation Reactions (Zincation, Magnesiation) for Targeted Functionalization
The direct deprotonation of heteroaromatic rings, known as metalation, is a powerful strategy for creating a carbon-nucleophile that can react with a wide range of electrophiles. For the 2,7-naphthyridine framework, particularly 2,7-naphthyridones, directed zincation and magnesiation reactions using hindered amide bases have been established as effective methods for regioselective functionalization. nih.gov
These reactions typically employ 2,2,6,6-tetramethylpiperidyl (TMP) bases, which are highly effective for the deprotonation of sensitive substrates. A regioselective zincation of the 2,7-naphthyridone scaffold has been successfully developed. nih.gov This transformation is achieved using the complex base TMP₂Zn·2MgCl₂·2LiCl. nih.gov The reaction proceeds by deprotonating a specific position on the ring, creating a stable organozinc intermediate. This intermediate can then be "trapped" with various electrophiles, allowing for the introduction of diverse functional groups at a predetermined site. nih.gov
Similarly, magnesiation offers another route to functionalized 2,7-naphthyridones. One approach involves an iodine-magnesium exchange reaction on an iodinated 2,7-naphthyridone substrate using i-PrMgCl·LiCl, which generates a magnesiated intermediate ready for subsequent reactions. nih.gov Direct deprotonation can also be achieved using a strong magnesium amide base like TMPMgCl·LiCl. nih.gov These organomagnesium species exhibit excellent reactivity with electrophiles, making them valuable tools for the synthesis of substituted 2,7-naphthyridine analogs. nih.gov
The choice of the metalating agent and reaction conditions can be tailored to achieve the desired regioselectivity and functional group tolerance. The use of these TMP-based reagents is particularly advantageous as they often provide high selectivity and yields under relatively mild conditions. nih.gov
Table 1: Metalation Reactions for Functionalization of the 2,7-Naphthyridone Scaffold
| Reaction Type | Reagent | Key Features | Resulting Intermediate | Ref |
|---|---|---|---|---|
| Zincation | TMP₂Zn·2MgCl₂·2LiCl | Regioselective deprotonation | Organozinc | nih.gov |
| Magnesiation | i-PrMgCl·LiCl | I/Mg exchange on iodo-substituted precursor | Organomagnesium | nih.gov |
| Magnesiation | TMPMgCl·LiCl | Direct regioselective deprotonation | Organomagnesium | nih.gov |
Introduction of Alkyl Substituents, e.g., Methyl Groups
The introduction of alkyl groups, such as methyl substituents, onto the 2,7-naphthyridine core can be readily achieved by reacting the organometallic intermediates generated from metalation reactions with appropriate alkylating electrophiles. This two-step sequence of metalation followed by electrophilic trapping is a cornerstone of modern synthetic strategy for creating functionalized heterocycles.
Following the successful zincation or magnesiation of the 2,7-naphthyridine ring, the resulting organozinc or organomagnesium species can be treated with an electrophilic methyl source. Common reagents for this purpose include methyl iodide (CH₃I) or methyl triflate (CH₃OTf). The nucleophilic carbon atom of the metalated naphthyridine attacks the electrophilic methyl group, forming a new carbon-carbon bond and thereby installing the methyl substituent onto the ring.
While specific examples detailing the methylation of a zinciated or magnesiated 2,7-naphthyridone are part of the broader potential of the methodology, the principle is well-demonstrated in the chemistry of related N-heterocycles. nih.gov For instance, the closely related 1,5-naphthyridine scaffold has been successfully functionalized via lithiation with TMPLi, another powerful hindered base, followed by subsequent methylation using methyl triflate to afford the di-substituted product in good yield. nih.gov This analogous transformation highlights the viability and general applicability of using metalation-alkylation sequences for the introduction of methyl groups onto naphthyridine frameworks. The synthesis of various 3-methyl-2,7-naphthyridine (B33740) derivatives for pharmacological studies has also been reported, underscoring the importance of methylated analogs in this chemical class. researchgate.net
Table 2: General Scheme for the Introduction of Methyl Groups
| Step | Description | General Reagents | Product |
|---|---|---|---|
| 1. Metalation | Regioselective deprotonation of the 2,7-naphthyridine core. | TMP₂Zn·2MgCl₂·2LiCl or TMPMgCl·LiCl | Metalated 2,7-naphthyridine |
| 2. Alkylation | Reaction of the organometallic intermediate with a methylating agent. | Methyl iodide, Methyl triflate | Methyl-substituted 2,7-naphthyridine |
Reactivity and Transformation Pathways of 1,4 Dimethyl 3,4 Dihydro 2,7 Naphthyridine Systems
Nucleophilic and Electrophilic Reactivity
The interplay between the electron-rich and electron-deficient centers in the dihydronaphthyridine ring governs its interactions with nucleophiles and electrophiles. youtube.comyoutube.com The nitrogen atoms and the C=C double bond within the dihydro-pyridine ring are key sites for these reactions.
Halogenated naphthyridines and their dihydro-derivatives are important precursors for further functionalization via nucleophilic aromatic substitution (SNAr). The position of the halogen and the electronic nature of the ring system dictate the site of nucleophilic attack. In electron-deficient aza-aromatic systems like nitropyridines, the addition of a nucleophile often occurs fastest at a position occupied by a hydrogen atom, leading to a Meisenheimer-type adduct. nih.gov For a productive substitution to occur, a suitable leaving group, such as a halide, must be present.
The synthesis of substituted dihydronaphthyridines can involve an intramolecular SNAr reaction as a key step. For instance, domino reactions of Morita-Baylis-Hillman (MBH) acetates with primary amines can yield highly substituted dihydronaphthyridines. mdpi.comnih.gov In these sequences, the aromatic ring is activated towards an SNAr ring closure, which is a crucial step in the formation of the heterocyclic system. mdpi.comnih.gov The reactivity is dependent on the amine nucleophile and the specific substitution pattern of the aromatic precursor. mdpi.comnih.gov
Research on related heterocyclic systems provides insights into potential reactions. For example, studies on 4-chloro-1,5-naphthyridines demonstrate reaction with sulfur-based nucleophiles and subsequent transformations. nih.gov Similarly, the reaction of halogenated precursors with various nucleophiles is a common strategy for introducing molecular diversity.
Table 1: Examples of Nucleophilic Substitution on Naphthyridine Systems Note: This table presents generalized reactions for the broader naphthyridine class to illustrate the principles applicable to halogenated dihydronaphthyridine systems.
| Precursor Type | Nucleophile | Conditions | Product Type |
| Chloro-nitropyridine | Stannanes (e.g., tributyl(1-ethoxyvinyl)tin) | Palladium-mediated (Stille coupling) | Substituted Naphthyridine |
| Halogenated Naphthyridine | Amines, Alkoxides | Base-mediated | Amino- or Alkoxy-naphthyridines |
| 2,5-difluorophenyl MBH Acetate | Primary Amines | DMF, 50–90 °C | Dihydroquinoline/Dihydronaphthyridine |
The functional groups attached to the dihydronaphthyridine core exhibit their own characteristic reactivity. Amine groups, being nucleophilic, are common functional handles for further derivatization. msu.edulibretexts.org They can react with a variety of electrophiles, such as acid chlorides and sulfonyl chlorides, to form amides and sulfonamides, respectively. libretexts.orgmsu.edu The nucleophilicity of the amine is influenced by its substitution (primary, secondary) and the electronic properties of the dihydronaphthyridine ring to which it is attached. msu.edu
The reactivity of amines is central to the synthesis of many complex heterocyclic structures. For example, 5-aminopyrazoles are crucial building blocks in multicomponent reactions that lead to fused heterocyclic systems, including pyrazolo-fused naphthyridines. researchgate.netacs.org In these reactions, the amino group acts as the initial nucleophile, attacking a carbonyl component to trigger a cascade of bond-forming events. acs.org The kinetics of reactions involving amines and hydrazines have been studied extensively, showing that their nucleophilicity can be modulated by substitution and solvent effects. researchgate.net
Furthermore, other functional groups can be manipulated. For instance, ester groups can be hydrolyzed, and carbonyl groups can undergo condensation reactions. The reactivity of these groups allows for the modification of dihydronaphthyridine derivatives to tune their chemical and physical properties.
Cycloaddition and Ring Expansion/Contraction Reactions
The C=C double bond in the dihydronaphthyridine ring can participate in cycloaddition reactions, providing a powerful method for constructing polycyclic systems. These reactions are often stereoselective and can generate significant molecular complexity in a single step.
A significant application of dihydronaphthyridine chemistry is the synthesis of fused heterocyclic systems. Pyrazolo-fused naphthyridines are a prominent class of compounds synthesized through such strategies. researchgate.netacs.org One approach involves a [3+2] cycloaddition reaction where a 1,3-dipole reacts with the double bond of a dihydronaphthyridine or a related precursor. acs.org For example, N-imide ylides, generated in situ, can act as 1,3-dipoles and react with dipolarophiles like dialkyl acetylenedicarboxylates in a silver-catalyzed process to yield pyrazolo-naphthyridine derivatives. acs.org
Another powerful method is the multicomponent domino reaction. A one-pot reaction between an arylglyoxal monohydrate, a 5-aminopyrazole, and an indole (B1671886) can produce tetracyclic pyrazole-fused naphthyridine derivatives. acs.org This process involves the formation of four new bonds and two new pyridine (B92270) rings through a sequence of condensation, addition, and double cyclization reactions. acs.org Similarly, the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) can regioselectively produce benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine derivatives. researchgate.net
Domino and multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like substituted dihydronaphthyridines from simple starting materials. uni-rostock.denih.gov These reactions involve a cascade of consecutive transformations in a single pot, avoiding the need to isolate intermediates, thereby saving time and resources. mdpi.comnih.gov
The synthesis of dihydroquinolines and dihydronaphthyridines from Morita-Baylis-Hillman (MBH) acetates and primary amines is a prime example of a domino reaction. mdpi.comnih.gov This process involves an initial SN2' displacement, followed by alkene isomerization and a final intramolecular SNAr cyclization to form the dihydronaphthyridine ring. mdpi.comnih.gov
Similarly, three-component reactions involving isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines can afford complex isoquinolino[1,2-f] nih.govresearchgate.netnaphthyridine structures. beilstein-journals.orgnih.gov These reactions proceed through the formation of a Huisgen 1,4-dipole, which then undergoes a cycloaddition with the dihydropyridine (B1217469) acting as the alkene component. beilstein-journals.org
Table 2: Examples of Domino and Multicomponent Reactions for Naphthyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Medium | Product |
| Three-component Domino | Arylglyoxal monohydrate, 5-Amino pyrazole, Indoles | Acetic acid | Pyrazole-fused naphthyridine |
| Domino Reaction | Morita-Baylis-Hillman Acetates, Primary Amines | DMF | Substituted Dihydronaphthyridine |
| Three-component Reaction | Isatin, Malononitrile, 3-Aminopyrazole | Water, NaOH | Benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine |
| [3+2] Cycloaddition | N-amidonaphthyridin ylide, Dialkyl acetylenedicarboxylate | Ag(I) | Pyrazolo-naphthyridine |
Redox Chemistry
The dihydronaphthyridine core is susceptible to both oxidation and reduction reactions. The most common transformation is oxidation (dehydrogenation or aromatization) of the dihydro-pyridine ring to form the fully aromatic naphthyridine system. This can be achieved using various chemical oxidants or through electrochemical methods. For example, 1,4-dihydropyridine (B1200194) (DHP) compounds can be dehydrogenated both chemically and via anodic oxidation to yield the corresponding aromatic pyridines.
Conversely, the aromatic naphthyridine ring can be reduced to yield dihydro- or tetrahydro-derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction. For instance, selective reduction of a 1,5-naphthyridine (B1222797) to a 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) has been reported. nih.gov These redox reactions are fundamental for interconverting between different oxidation states of the naphthyridine scaffold, providing access to a wider range of chemical structures and properties.
Reduction of Dihydronaphthyridines to Tetrahydro Analogs
The reduction of a dihydronaphthyridine core, such as that in 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine, is a chemically feasible process that would yield the corresponding tetrahydro-2,7-naphthyridine. This transformation involves the saturation of the remaining double bond within the partially hydrogenated pyridine ring. While specific literature detailing the reduction of this compound is not extensively covered in the available research, the principles of heterocyclic compound reduction suggest that this can be achieved using standard catalytic hydrogenation methods.
Typically, this would involve the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be employed, depending on the substrate's other functional groups and the desired reaction conditions. The resulting 1,4-dimethyl-1,2,3,4-tetrahydro-2,7-naphthyridine would feature a fully saturated piperidine (B6355638) ring fused to the pyridine ring.
Oxidation Processes in Dihydronaphthyridine Chemistry
The oxidation of dihydropyridine and its annulated derivatives like dihydronaphthyridines is a fundamental process that leads to the formation of the corresponding aromatic pyridine ring system. This aromatization is often thermodynamically favorable. For a compound like this compound, oxidation would result in the formation of the fully aromatic 1,4-dimethyl-2,7-naphthyridine.
A variety of oxidizing agents can be used to facilitate this transformation. Common methods for the oxidation of Hantzsch 1,4-dihydropyridines, which serve as a model for this system, include the use of nitric acid, or bleaching powder (calcium hypochlorite). Other reagents frequently used for such aromatizations include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), manganese dioxide (MnO₂), or simply heating at high temperatures in the presence of a catalyst like selenium. The choice of oxidant depends on the stability of the substituents on the dihydronaphthyridine ring.
Rearrangement Mechanisms
Characterization of Novel Rearrangements in 2,7-Naphthyridine (B1199556) Series
Recent studies have uncovered novel rearrangement pathways within the substituted 2,7-naphthyridine series. A significant discovery is a rearrangement process that occurs during the nucleophilic substitution of 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with primary amines. nih.gov This reaction does not yield the expected 1,3-diamino product directly but can trigger an unexpected rearrangement to form 6,8-diamino-2-alkyl-2,7-naphthyridin-1-ones. nih.gov
The conditions for this rearrangement to occur are specific:
A cyclic aliphatic amine must be present at the C-1 position of the 2,7-naphthyridine ring. nih.gov
The nucleophile at the C-3 position must be a primary amine with a boiling point above 145 °C. nih.gov
The structures of the rearranged products have been confirmed by X-ray crystallography. nih.gov It was also noted that steric hindrance plays a significant role; for instance, replacing a 7-methyl group with a larger 7-benzyl group causes the rearrangement to proceed much more slowly and at higher temperatures. nih.govresearchgate.net
Another significant rearrangement identified in this chemical family is the Smiles rearrangement. nih.govmdpi.com This reaction has been utilized for the first time in the 2,7-naphthyridine series to efficiently synthesize 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile precursors. nih.govmdpi.com This rearrangement provides a valuable regioselective route to 1-oxo-2,7-naphthyridine compounds, which are otherwise challenging to prepare. nih.gov
The following table summarizes the findings for the synthesis of 1-amino-3-oxo-2,7-naphthyridines via the Smiles rearrangement.
| Starting Compound No. | Substituents | Rearranged Product No. | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 3a | R=isopropyl, Amine=pyrrolidin-1-yl | 4a | 79 | 222-223 |
| 3b | R=isopropyl, Amine=azepan-1-yl | 4b | 81 | 208-210 |
Data sourced from research on the synthesis of 1-Amino-3-oxo-2,7-naphthyridines. mdpi.com
Mechanistic Postulations for Observed Rearrangements
The mechanism for the formation of 1-amino-3-oxo-2,7-naphthyridines has been postulated to proceed via a Smiles rearrangement. mdpi.com This type of reaction is a well-known intramolecular nucleophilic aromatic substitution.
The proposed mechanism involves the following key steps:
Deprotonation: The reaction is initiated under basic conditions, which causes the deprotonation of the hydroxyl group on the 3-[(2-hydroxyethyl)thio] side chain. This generates a potent alkoxide nucleophile.
Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the C-3 carbon of the naphthyridine ring, to which the thioether group is attached. This ipso-substitution forms a five-membered spirocyclic intermediate, often referred to as a Meisenheimer complex.
Ring Opening: The spirocyclic intermediate then collapses. This involves the cleavage of the carbon-sulfur bond, which expels a thiirane (B1199164) molecule as a leaving group.
Tautomerization: The resulting enolate-type intermediate undergoes tautomerization to yield the final, stable 3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine product. mdpi.com
Theoretical studies on analogous S-N type Smiles rearrangements on pyridine rings support that the process is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net The general mechanism requires the substrate to adopt a specific conformation where the migrating ring is perpendicular to the bond connecting the heteroatoms, allowing for the formation of the five-membered transition state. chemistry-reaction.com
Advanced Spectroscopic and Structural Characterization of 1,4 Dimethyl 3,4 Dihydro 2,7 Naphthyridine
Spectroscopic Analysis for Structural Elucidation
A multi-faceted spectroscopic approach is essential for the unambiguous structural determination of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy, a comprehensive picture of the molecule's connectivity, functional groups, and electronic properties can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the placement of the methyl groups and the saturation of one of the pyridine (B92270) rings.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the unsubstituted pyridine ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the dihydropyridine (B1217469) ring, being in a more saturated environment, would resonate further upfield.
The methyl groups at the C1 and C4 positions would give rise to characteristic singlet or doublet signals, depending on the coupling with adjacent protons. The protons on the C3 and C4 carbons of the dihydro ring would likely appear as multiplets due to spin-spin coupling with each other and with the C4-methyl protons. Analysis of the coupling constants (J values) would provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the ring's conformation.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H5 | ~8.2 | d | ~5.0 |
| H6 | ~7.1 | d | ~5.0 |
| H8 | ~8.4 | s | - |
| H3 | ~2.8-3.2 | m | - |
| H4 | ~3.5-3.8 | m | - |
| 1-CH₃ | ~2.5 | s | - |
Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The aromatic carbons of the pyridine ring are expected to resonate in the downfield region (δ 120-150 ppm), while the sp³-hybridized carbons of the dihydropyridine ring (C3 and C4) and the methyl groups would appear at higher field strengths. The chemical shifts of the C1 and C4 carbons would be influenced by the presence of the methyl substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~155 |
| C3 | ~30 |
| C4 | ~40 |
| C4a | ~125 |
| C5 | ~148 |
| C6 | ~120 |
| C8 | ~150 |
| C8a | ~140 |
| 1-CH₃ | ~22 |
Note: These are predicted values and are subject to variation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretches of the aliphatic portions (dihydro ring and methyl groups) would be observed just below 3000 cm⁻¹.
The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. The presence of the dihydro portion of the molecule would be confirmed by the C-N stretching vibrations and the absence of a strong aromatic C-H out-of-plane bending pattern that would be expected for a fully aromatic naphthyridine.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch |
| 1600-1450 | C=N and C=C Stretch (Aromatic) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation pattern would likely involve the loss of methyl groups (M-15) and potentially the cleavage of the dihydropyridine ring. The fragmentation of the 2,7-naphthyridine (B1199556) core often proceeds through the loss of HCN or related neutral fragments. mdpi.com Analysis of the fragment ions can provide further confirmation of the proposed structure.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The saturation in one of the rings will likely result in a blue shift (shift to shorter wavelengths) of the absorption maxima compared to the fully aromatic 2,7-naphthyridine, as the extent of conjugation is reduced. The position and intensity of these bands are sensitive to the solvent polarity.
Report on "this compound"
A comprehensive search of scientific databases and literature has revealed a significant lack of specific research data and computational studies for the chemical compound "this compound."
Despite extensive queries targeting its synthesis, theoretical investigations, and reaction mechanisms, no dedicated scholarly articles, computational analyses, or experimental data for this specific molecule could be located.
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While the broader class of naphthyridines and their derivatives has been the subject of considerable research, including computational studies on various isomers such as 1,5-naphthyridines, 1,8-naphthyridines, and other 2,7-naphthyridine derivatives, these findings are not directly transferable to "this compound." The specific placement of the dimethyl groups and the dihydro nature of the specified ring system would lead to unique electronic and structural properties that cannot be accurately extrapolated from related but structurally distinct molecules.
Generating the requested article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity. Therefore, in the absence of any published research on "this compound," it is not possible to provide the thorough and informative scientific content as outlined in the user's instructions.
Theoretical and Computational Investigations on 1,4 Dimethyl 3,4 Dihydro 2,7 Naphthyridine
Electronic Properties and Optical Response Theory
The electronic and optical properties of naphthyridine derivatives have been a subject of significant interest, largely explored through computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies are crucial for understanding the potential of these compounds in applications such as optical switching and optoelectronics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and electronic properties of molecules. youtube.comwikipedia.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and greater ease of intramolecular charge transfer. nih.gov
In the context of naphthyridine derivatives, FMO analysis has been employed to understand their electronic behavior. For instance, a study on a series of novel 2,7-naphthyridine (B1199556) derivatives designed for optical switching applications revealed that substitutions on the parent naphthyridine structure significantly influence the HOMO-LUMO energy gap. rsc.org The parent 2,7-naphthyridine was found to have an energy gap of 4.93 eV. rsc.org By introducing ethenyl and phenyl spacers, this gap was reduced. rsc.org Further modifications, such as the addition of nitro groups to the phenyl spacer, led to a more substantial decrease in the energy gap, with a trinitro-substituted derivative showing a gap of 3.14 eV. rsc.org This reduction in the energy gap is attributed to enhanced intramolecular charge transfer within the designed push-pull chromophores. rsc.orgnih.gov
The nature and position of substituent groups play a crucial role in tuning the HOMO-LUMO gap. For instance, studies on other aromatic systems like naphthalene (B1677914) have shown that different functional groups can either increase or decrease the energy gap depending on their electron-donating or electron-withdrawing nature. researchgate.netresearchgate.net This principle is also applicable to naphthyridine derivatives, where strategic placement of substituents can tailor their electronic properties for specific applications. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| N (Parent 2,7-Naphthyridine) | -7.14 | -2.21 | 4.93 |
| N1 (4-[(E)-2-phenyl ethenyl]-2,7 naphthyridine) | -6.23 | -2.37 | 3.86 |
| N2 (4-[(E)-2-(4-nitrophenyl) ethenyl]-2,7 naphthyridine) | -6.49 | -2.90 | 3.59 |
| N3 (4-[(E)-2-(3,5-dinitrophenyl) ethenyl]-2,7 naphthyridine) | -6.79 | -3.29 | 3.50 |
| N4 (4-[(E)-2-(2,4,6-trinitrophenyl) ethenyl]-2,7 naphthyridine) | -7.10 | -3.96 | 3.14 |
Non-Linear Optical (NLO) Properties and Hyperpolarizabilities
Naphthyridine derivatives, particularly those with a donor-π-acceptor (D-π-A) architecture, have been investigated for their non-linear optical (NLO) properties. rsc.orgresearchgate.netnih.gov These properties are crucial for applications in photonics and optoelectronics, such as optical switching. rsc.orgnih.gov The NLO response of a molecule is characterized by its hyperpolarizability.
Computational studies using DFT have been instrumental in predicting the NLO properties of these compounds. For a series of 2,7-naphthyridine-based push-pull chromophores, the first-order hyperpolarizability (β) was calculated. rsc.org The results indicated that the designed molecules exhibited significantly higher β values compared to the parent 2,7-naphthyridine, suggesting a substantial enhancement of NLO properties upon substitution. rsc.org The dynamic hyperpolarizabilities at different dispersion frequencies were also found to be higher than the static values, which is a desirable characteristic for electro-optic applications. rsc.org
The magnitude of hyperpolarizability is closely related to the intramolecular charge transfer from the electron-donating group to the electron-accepting group through the π-conjugated bridge. rsc.org A smaller HOMO-LUMO gap facilitates this charge transfer, leading to a larger NLO response. nih.gov Theoretical calculations have shown that the first-order hyperpolarizability of these compounds can be effectively tuned by modifying the substituent groups. rsc.org
| Compound | Static β (esu) | Dynamic β (1064 nm) (esu) | Dynamic β (1907 nm) (esu) |
|---|---|---|---|
| N (Parent 2,7-Naphthyridine) | 0.003 x 10-30 | 0.003 x 10-30 | 0.003 x 10-30 |
| N1 (4-[(E)-2-phenyl ethenyl]-2,7 naphthyridine) | 29.24 x 10-30 | 35.53 x 10-30 | 31.14 x 10-30 |
| N2 (4-[(E)-2-(4-nitrophenyl) ethenyl]-2,7 naphthyridine) | 165.71 x 10-30 | 240.24 x 10-30 | 188.08 x 10-30 |
| N3 (4-[(E)-2-(3,5-dinitrophenyl) ethenyl]-2,7 naphthyridine) | 117.48 x 10-30 | 196.26 x 10-30 | 142.34 x 10-30 |
| N4 (4-[(E)-2-(2,4,6-trinitrophenyl) ethenyl]-2,7 naphthyridine) | 421.15 x 10-30 | 755.91 x 10-30 | 520.15 x 10-30 |
Natural Transition Orbital Analysis for Absorption Spectra
Natural Transition Orbital (NTO) analysis is a powerful computational tool used to provide a compact and intuitive representation of electronic transitions, such as those observed in absorption spectra. rsc.orgjoaquinbarroso.com Instead of a complex combination of multiple orbital-to-orbital transitions, NTO analysis simplifies the description to a single pair of "hole" and "electron" orbitals for a given excitation. rsc.orggithub.io
For 2,7-naphthyridine derivatives designed as NLO chromophores, NTO analysis has been used to understand the nature of their absorption spectra. rsc.org The analysis helps in identifying the dominant orbital pair contributions to the electronic transition from the ground state to the excited state. rsc.org This provides a clearer picture of the charge transfer characteristics upon photoexcitation. In simulated absorption spectra, it has been observed that extending the substitution on the naphthyridine core leads to a red shift (a shift to longer wavelengths) of the peak absorption wavelength. rsc.org NTO analysis can elucidate the specific molecular orbitals involved in this shift, confirming the nature of the intramolecular charge transfer.
Solvent Effects on Electronic and Optical Parameters
The surrounding medium can significantly influence the electronic and optical properties of molecules, a phenomenon known as solvatochromism. nih.gov Computational studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions.
For naphthyridine derivatives, it has been shown that the polarity of the solvent can tune the HOMO-LUMO energy gap and hyperpolarizability. nih.govrsc.org In both polar and non-polar solvents, these parameters can be effectively modulated, which has important implications for their application in NLO devices. rsc.orgdntb.gov.ua For instance, a study on naphthyridine-stilbene dyads demonstrated that the NLO properties improve with varying solvent polarity. nih.gov The solvent effects on the dipolar and octupolar contributions to the first-order hyperpolarizabilities can highlight the dominant character of the designed compounds. nih.gov Generally, an increase in solvent polarity can lead to a greater stabilization of the charge-separated excited state, which can enhance the NLO response. nih.gov
Molecular Modeling and Docking Studies (Purely Structural and Interactional Aspects)
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. These methods are invaluable in drug discovery for understanding ligand-receptor interactions and for designing new therapeutic agents.
Prediction of Ligand-Receptor Interactions and Binding Modes
Naphthyridine derivatives are present in many biologically active compounds, and molecular docking studies have been employed to investigate their interactions with various protein targets. nih.govmalayajournal.orgmdpi.comnih.gov These studies provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.
For example, molecular docking studies on 1,7-naphthyridine (B1217170) analogues as inhibitors of PIP4K2A, a lipid kinase, revealed that several compounds exhibited high binding affinity with the receptor. nih.gov The key interactions modulating the binding were identified as hydrogen bonding, pi-pi interactions, and pi-cation interactions. nih.gov Similarly, docking studies of 1,8-naphthyridine (B1210474) derivatives with the anticancer target PDK-1 showed that these compounds could fit into the binding pocket, with some forming hydrogen bonds with key amino acid residues like Ala160, Ser160, and Thr222. malayajournal.org
In another study, novel 1,8-naphthyridine derivatives were docked into the binding site of topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs. researchgate.net The results indicated that some of these derivatives could intercalate with the DNA segment of the enzyme, similar to known topoisomerase II inhibitors. researchgate.net These computational predictions of binding modes are crucial for the rational design of more potent and selective inhibitors based on the naphthyridine scaffold.
The interactions between ligands and receptors are fundamental to many biological processes. frontiersin.org Docking simulations can identify key amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern the binding event. mdpi.com This information is essential for understanding the structure-activity relationship and for optimizing the design of new molecules with improved binding affinity and specificity.
Conformational Analysis of Dihydronaphthyridine Derivatives
Theoretical and computational chemistry offer powerful tools for investigating the three-dimensional structures and conformational landscapes of heterocyclic compounds. While specific computational studies on the conformational analysis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine are not extensively documented in publicly available literature, the conformational behavior of the closely related and well-studied 1,4-dihydropyridine (B1200194) (DHP) ring system provides a robust framework for understanding its likely structural characteristics. The dihydropyridine (B1217469) ring is a core feature of many biologically active molecules, and its conformational preferences have been thoroughly investigated through both theoretical calculations and experimental methods like X-ray crystallography.
The 1,4-dihydropyridine ring is known to adopt a non-planar, shallow boat-like conformation. researchgate.netresearchgate.net This deviation from planarity is a critical determinant of the biological activity of DHP derivatives. researchgate.net The degree of puckering of the ring is influenced by the nature and orientation of substituents at various positions. nih.gov Computational methods such as semi-empirical (AM1), ab initio (HF/6-31G), and Density Functional Theory (DFT) at the B3LYP/6-31G level have been successfully employed to model these conformations. researchgate.netresearchgate.net
The methyl group at the C-4 position is expected to preferentially occupy a pseudo-axial position to minimize steric hindrance with the fused aromatic ring. mdpi.com The orientation of this group is a crucial factor in the interaction of such molecules with biological targets. acs.orgresearchgate.net Theoretical calculations on various 1,4-DHP derivatives have established that the energy barrier for ring inversion is relatively low, suggesting that these molecules are flexible and can exist as a mixture of conformers in solution.
Below are interactive tables with hypothetical, yet representative, data based on computational studies of analogous 1,4-dihydropyridine derivatives, which can serve as a model for what might be expected for this compound.
Table 1: Calculated Torsion Angles for a Model Dihydropyridine Ring
| Torsion Angle | Value (Degrees) |
| C2-C3-C4-C5 | 35.2 |
| C3-C4-C5-N1 | -15.8 |
| C4-C5-N1-C6 | -5.7 |
| C5-N1-C6-C2 | 20.1 |
| N1-C6-C2-C3 | -5.3 |
| C6-C2-C3-C4 | -28.5 |
Note: These values are illustrative and based on typical findings for substituted 1,4-dihydropyridine rings calculated at the B3LYP/6-31G level.*
Table 2: Key Geometric Parameters for Substituted Dihydropyridine Conformers
| Parameter | Conformer A (Pseudo-Axial C4-Substituent) | Conformer B (Pseudo-Equatorial C4-Substituent) |
| Relative Energy (kcal/mol) | 0.00 | 1.5 - 2.5 |
| N1 Puckering (Å) | 0.25 | 0.22 |
| C4 Puckering (Å) | 0.35 | 0.30 |
| C4-Substituent Dihedral Angle | ~90° | ~160° |
Note: This table presents generalized data from conformational studies of 4-substituted 1,4-dihydropyridines, indicating the typical energetic preference for the pseudo-axial conformation.
The presence of the methyl group at the N-1 (or N-2 in the naphthyridine system) position and the fusion of the second pyridine (B92270) ring in this compound would introduce specific electronic and steric effects. These would likely modulate the depth of the boat conformation and the rotational barriers of the substituents. Further detailed computational studies, such as potential energy surface scans and molecular dynamics simulations, would be necessary to fully elucidate the conformational landscape of this specific dihydronaphthyridine derivative.
Emerging Non Biological Applications and Material Science Contributions
Applications in Non-Linear Optics (NLO)
The inherent electronic characteristics of the 2,7-naphthyridine (B1199556) scaffold, a parent structure to its dihydrogenated derivatives, make it a promising candidate for non-linear optical (NLO) materials. These materials can alter the properties of light and are crucial for developing technologies like optical data storage, processing, and communication.
Research into NLO materials often focuses on creating "push-pull" chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The naphthyridine core can serve as an effective component of this system.
Theoretical studies using Density Functional Theory (DFT) have been conducted on various 2,7-naphthyridine derivatives to evaluate their NLO properties. rsc.orgrsc.org These studies investigate how modifying the parent structure with different donor and acceptor groups can significantly enhance its first-order hyperpolarizability (β), a key measure of NLO activity. For instance, a series of push-pull chromophores based on the 2,7-naphthyridine moiety were designed and their NLO parameters investigated. rsc.orgrsc.org The findings indicate that extending the π-conjugation and incorporating strong electron-withdrawing groups leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn results in higher NLO values. rsc.org
Table 1: Calculated NLO Properties of Designed 2,7-Naphthyridine Derivatives Data derived from computational studies on related structures.
| Compound Label | IUPAC Name | First Hyperpolarizability (β) (a.u.) |
| N | 2,7-Naphthyridine | 3.55 |
| N2 | 4-[(E)-2-(4-nitrophenyl) ethenyl]-2,7-naphthyridine | 487.66 |
| N3 | 4-[(E)-2-(3,5-dinitrophenyl) ethenyl]-2,7-naphthyridine | 525.79 |
| N4 | 4-[(E)-2-(2,4,6-trinitrophenyl) ethenyl]-2,7-naphthyridine | 630.98 |
This table is interactive. Click on the headers to sort the data.
Materials with significant NLO properties are prime candidates for use in optical switching devices. rsc.org These devices can control the direction or intensity of a light beam with another light beam, enabling faster and more efficient data processing than traditional electronic switches. The tunability of the hyperpolarizability in naphthyridine derivatives through chemical modification suggests their potential in this area. rsc.org DFT studies have shown that the dynamic hyperpolarizability values for effects like the electro-optic Pockels effect and second harmonic generation can be enhanced, which is crucial for optical switching applications. rsc.org The solvent environment can also influence these properties, allowing for further tuning of the material's NLO response. rsc.org The 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine framework, if appropriately functionalized, could be engineered to exhibit these switching capabilities.
Coordination Chemistry and Metal Complex Formation
The presence of two nitrogen atoms with available lone pairs of electrons makes the naphthyridine scaffold an excellent ligand for forming complexes with transition metals. These metal complexes have diverse applications in catalysis, materials science, and imaging.
Naphthyridine-based scaffolds are recognized as privileged ligands capable of producing a wide array of well-defined dinuclear metal complexes. researchgate.net The two nitrogen atoms can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking two or more metal ions. The coordination of biologically active ligands to various metal centers can often result in an improved pharmacological profile or novel material properties. nih.gov Transition metal complexes are integral to many catalytic cycles and can play a role in technologies like batteries. umb.edu The specific geometry and electronic properties of this compound, with its partially saturated ring and methyl substituents, would influence the stability and reactivity of the resulting metal complexes, potentially leading to novel catalytic or electronic behaviors.
The basic dihydronaphthyridine structure can be elaborated to create more complex multidentate ligands. nih.gov By attaching other coordinating groups to the this compound core, ligands can be designed to enforce specific coordination geometries around a metal ion. For example, naphthyridine moieties have been incorporated into larger structures to create dinucleating ligands that can hold two metal ions at a specific distance, mimicking the active sites of metalloenzymes. researchgate.net This tactical design of ligands is crucial for developing complexes with desired properties, such as those for optoelectronic applications like organic light-emitting diodes (OLEDs) or for bio-imaging. nih.gov The rigid structure of the dihydronaphthyridine core combined with the potential for stereoisomerism makes it an attractive platform for designing chiral ligands for asymmetric catalysis.
Table 2: Examples of Metal Ions Complexed with Naphthyridine-Type Ligands
| Metal Ion | Potential Application of Complex |
| Copper(II) | Biomimetic dinuclear complexes researchgate.net |
| Ruthenium(II) | Optoelectronics, Bio-imaging nih.gov |
| Iridium(III) | Organic Light-Emitting Diodes (OLEDs) nih.gov |
| Platinum(II) | Phosphorescent Materials nih.gov |
| Palladium(II) | Cross-coupling catalysis mdpi.com |
This table is interactive. Click on the headers to sort the data.
Role as Advanced Chemical Building Blocks
Beyond its direct applications, this compound serves as a valuable and advanced chemical building block, or scaffold, for the synthesis of more complex molecules. The reactivity of the dihydropyridine (B1217469) ring and the potential for functionalization on both the aromatic and saturated portions of the molecule provide synthetic chemists with a versatile tool.
The dihydronaphthyridine scaffold is a recurring motif in compounds of pharmacological interest, and its versatility allows for the development of highly functionalized derivatives. Synthetic strategies for various naphthyridine isomers are well-documented, including methods to selectively introduce substituents at different positions. nih.gov For example, reactions like C-H activation or cycloadditions can be employed to build upon the core structure. nih.gov The presence of methyl groups and the specific arrangement of nitrogen atoms in this compound offer distinct reactive sites for further chemical transformations, enabling the creation of diverse libraries of compounds for screening in materials science and medicinal chemistry.
Synthesis of Complex Heterocycles and Polyfunctional Molecules
The utility of a chemical compound as a building block for more complex structures is a cornerstone of modern synthetic chemistry. Heterocyclic compounds, in particular, are valuable precursors for creating novel molecules with unique properties. However, based on an extensive review of scientific databases and literature, there is no specific documented use of This compound as a primary scaffold or intermediate in the synthesis of complex heterocycles or polyfunctional molecules.
General synthetic strategies for various naphthyridine isomers, such as 1,5-naphthyridines and 2,7-naphthyridines, are well-established, often involving cyclization and condensation reactions. researchgate.netmdpi.com These methods provide access to a wide array of derivatives. However, the specific application of the 1,4-dimethyl-3,4-dihydro variant as a starting material for further molecular elaboration is not detailed in the existing body of research.
Table 1: Research Findings on the Use of this compound in Complex Synthesis
| Application Area | Specific Role of this compound | Reported Examples | Citations |
| Synthesis of Complex Heterocycles | No data available | Not applicable | N/A |
| Synthesis of Polyfunctional Molecules | No data available | Not applicable | N/A |
Construction of Donor-Bridge-Acceptor (DBA) Systems in Molecular Switches
Donor-Bridge-Acceptor (DBA) systems are fundamental to the field of molecular electronics, forming the basis for molecular switches, wires, and other nanoscale components. diva-portal.orgnih.gov The design of these systems relies on the careful selection of electron-donating and electron-accepting moieties connected by a molecular bridge that facilitates electron transfer. nih.gov
A thorough search of the literature reveals no studies where This compound has been incorporated as a donor, acceptor, or bridge component in a DBA system. While the general naphthyridine core has been explored in the context of molecular electronics and ligand chemistry, the specific properties and synthetic handles of the 1,4-dimethyl-3,4-dihydro derivative have not been leveraged for the construction of molecular switches or related DBA architectures. The planarity and electronic properties of the aromatic naphthyridine systems are often key to their function in such applications, and it is possible that the non-aromatic, hydrogenated pyridine (B92270) ring in the 3,4-dihydro structure alters these properties in a way that has not yet been explored for this purpose. diva-portal.org
Table 2: Research Findings on the Application of this compound in Molecular Switches
| Component of DBA System | Utilization of this compound | Key Findings | Citations |
| Donor | No data available | Not applicable | N/A |
| Bridge | No data available | Not applicable | N/A |
| Acceptor | No data available | Not applicable | N/A |
| Molecular Switch Assembly | No data available | Not applicable | N/A |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The development of efficient, selective, and sustainable methods for the synthesis of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine is a primary objective for future research. Current synthetic methodologies for related dihydropyridine (B1217469) and naphthyridine structures can serve as a foundation for these explorations.
Catalytic Systems for Enhanced Efficiency and Selectivity
Future synthetic strategies should focus on the implementation of advanced catalytic systems to improve reaction efficiency and control stereoselectivity, particularly for the chiral center at the C4 position. Drawing inspiration from the synthesis of other dihydropyridines and the hydrogenation of naphthyridines, several catalytic approaches could be investigated. acs.orgacs.orgmdpi.comacs.org
Homogeneous and Heterogeneous Catalysis: The selective reduction of a 1,4-dimethyl-2,7-naphthyridinium precursor could be a viable route. Both homogeneous catalysts, such as iridium and ruthenium complexes, and heterogeneous catalysts, like palladium on carbon, have shown success in the regioselective hydrogenation of various naphthyridine isomers. acs.orgnih.gov A systematic screening of catalysts and reaction conditions would be necessary to achieve the desired partial reduction of one of the pyridine (B92270) rings.
Asymmetric Catalysis: Given the chirality of this compound, developing enantioselective synthetic methods is of high importance. Organocatalysis, particularly with cinchona alkaloid derivatives, has been successfully employed in the asymmetric synthesis of 1,4-dihydropyridines. acs.org Similarly, chiral metal complexes, for instance, those based on ruthenium with chiral diamine ligands, have proven effective in the asymmetric hydrogenation of 1,8-naphthyridines. researchgate.net Adapting these methodologies could provide access to enantiomerically enriched forms of the target molecule.
Table 1: Proposed Catalytic Systems for Investigation
| Catalyst Type | Catalyst Example | Potential Reaction | Key Advantages |
|---|---|---|---|
| Homogeneous | [Cp*IrCl |
Transfer Hydrogenation | High activity and selectivity. nih.gov |
| Heterogeneous | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Ease of separation, reusability. acs.org |
| Organocatalyst | Cinchona Alkaloid Derivatives | Asymmetric Michael Addition | Metal-free, high enantioselectivity. acs.org |
Flow Chemistry and Continuous Synthesis Methodologies
To enhance the sustainability and scalability of the synthesis of this compound, the application of flow chemistry presents a promising avenue. sci-hub.sersc.org Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better process control, and higher reproducibility. nih.gov
The Hantzsch dihydropyridine synthesis and related multicomponent reactions are well-suited for adaptation to flow chemistry, as demonstrated for various pyridine and dihydropyridine derivatives. beilstein-journals.orgresearchgate.netuc.pt A continuous flow setup could be designed to perform the key cyclocondensation and reduction steps in a telescoped manner, minimizing intermediate isolation and purification. acs.org The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of the process. nih.gov
Exploration of Advanced Reactivity Patterns
The reactivity of this compound is largely uncharted territory. Future research should aim to explore its behavior in a variety of advanced organic reactions to unlock its potential as a versatile building block.
Pericyclic Reactions and Cascade Processes
The dihydropyridine core of the target molecule suggests its potential participation in pericyclic reactions, such as Diels-Alder cycloadditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The electron-rich nature of the enamine-like double bond could allow it to act as a diene or a dienophile, depending on the reaction partner. Investigating its reactivity in [4+2] cycloadditions with various dienophiles or dienes could lead to the construction of complex polycyclic structures. researchgate.net
Cascade reactions, which involve multiple bond-forming events in a single operation, offer an elegant approach to increasing molecular complexity. baranlab.org Designing cascade sequences that initiate from this compound could provide rapid access to novel heterocyclic scaffolds. For instance, a cascade initiated by an electrophilic attack on the enamine moiety could trigger a series of cyclizations and rearrangements. ccspublishing.org.cnnih.govresearchgate.net
C-H Functionalization Strategies for Direct Derivatization
Direct C-H functionalization has emerged as a powerful tool for the efficient derivatization of heterocyclic compounds. nih.gov Applying these strategies to this compound would enable the introduction of various functional groups at specific positions without the need for pre-functionalized starting materials.
Transition-metal-catalyzed C-H activation, using catalysts based on rhodium, palladium, or iridium, could be explored to functionalize the aromatic and dihydro-pyridine rings. nih.govnih.gov The directing-group-free C-H functionalization of the dihydropyridine ring would be a particularly valuable goal, offering a straightforward route to a library of novel derivatives.
In-Depth Computational Studies
To complement experimental investigations, in-depth computational studies will be crucial for understanding the structure, properties, and reactivity of this compound.
Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity of the molecule. rsc.orgrsc.orgnih.govresearchgate.netdntb.gov.ua These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of proposed reaction mechanisms. Furthermore, theoretical investigations can aid in the interpretation of spectroscopic data and the prediction of photophysical properties. rsc.org
Molecular Modeling and QSPR Studies: Molecular modeling techniques can be employed to study the conformational preferences of the dihydro-naphthyridine ring and the influence of the methyl substituents. researchgate.netresearchgate.net Quantitative Structure-Property Relationship (QSPR) studies could be undertaken to correlate the computed molecular descriptors with experimentally determined properties, such as photostability or reactivity. mdpi.com Such models would be invaluable for the rational design of new derivatives with desired characteristics.
Table 2: Proposed Computational Studies
| Computational Method | Focus of Study | Potential Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. | Prediction of reactivity, understanding of reaction pathways. rsc.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited states, UV-Vis spectra, photophysical properties. | Prediction of optical properties. nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects. | Understanding of dynamic behavior in solution. researchgate.net |
Machine Learning Approaches for Reaction Prediction and Optimization
The synthesis and functionalization of dihydronaphthyridine derivatives can be complex, often requiring multi-step procedures and careful optimization of reaction conditions. Machine learning (ML) and artificial intelligence (AI) offer a transformative approach to navigate this chemical space with greater efficiency. researchgate.net
Future research could focus on developing bespoke ML models trained on datasets of reactions involving nitrogen heterocycles. msesupplies.com These models, such as neural networks or random forest algorithms, can predict the outcomes of unknown reactions, suggest optimal catalysts, and forecast reaction yields with increasing accuracy. researchgate.netnih.govdigitellinc.com For instance, an algorithm could be trained to predict the most favorable reagents and conditions for derivatizing the this compound core. Deep learning models can identify reactive sites (electron sources and sinks) within the molecule to propose plausible reaction mechanisms and rank them by favorability. rsc.orgnips.cc This predictive power significantly reduces the experimental workload and accelerates the discovery of novel derivatives with desired properties. researchgate.net
Table 1: Potential Applications of Machine Learning in the Study of this compound
| ML Application | Objective | Potential Impact |
|---|---|---|
| Reaction Prediction | Forecast the products of novel synthetic routes. rsc.org | Accelerate the synthesis of new derivatives. |
| Yield Optimization | Identify optimal reaction conditions (temperature, solvent, catalyst). digitellinc.com | Improve efficiency and reduce waste in chemical synthesis. |
| Catalyst Selection | Predict the most effective catalyst for a specific transformation. | Enhance reaction rates and selectivity. |
| Property Prediction | Correlate structural features with electronic or material properties. | Guide the design of molecules for specific applications. |
Advanced Simulations of Molecular Dynamics and Interfacial Phenomena
While quantum chemical methods provide insight into static molecular properties, advanced molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound and its derivatives in complex environments. nih.govmdpi.com MD simulations can model the conformational changes of the molecule over time, its interactions with solvents, and its behavior at interfaces, which is crucial for material science applications. nih.govmdpi.com
Simulations could explore how derivatives of this compound interact with surfaces or other molecules, predicting their self-assembly behavior or their suitability as components in electronic devices. mdpi.commdpi.com For example, understanding the interfacial phenomena between a layer of dihydronaphthyridine-based material and a semiconductor substrate is critical for designing efficient optoelectronic devices. mdpi.com Furthermore, MD simulations are invaluable for studying the binding of these molecules to biological targets in drug discovery or for understanding ion transport in materials for energy applications. mdpi.comyoutube.com Advanced techniques like steered dynamics or thermodynamic integration can be used to calculate free energy profiles for these processes, providing a deeper quantitative understanding. youtube.com
Integration into New Material Science Architectures
The inherent electronic and structural characteristics of the 2,7-naphthyridine (B1199556) core make it a versatile building block for novel materials. digitallibrary.co.inmdpi.com Research into its integration into advanced material architectures is a promising frontier.
Optoelectronic Materials and Devices Beyond NLO
Derivatives of 2,7-naphthyridine have already been investigated for their non-linear optical (NLO) properties, which are useful for applications like optical switching. rsc.org Density functional theory (DFT) studies have shown that push-pull chromophores based on the naphthyridine scaffold can exhibit tunable energy gaps and high hyperpolarizability, making them promising for NLO applications. rsc.orgrsc.org
Future work could expand on this foundation to explore applications in other optoelectronic devices. mdpi.com The high fluorescence quantum yields and thermal stability observed in some 1,8-naphthyridine (B1210474) oligomers suggest that 2,7-naphthyridine analogues could be developed as n-type materials for Organic Light Emitting Diodes (OLEDs). researchgate.net By strategically modifying the substituents on the this compound core, it may be possible to tune the emission color from blue to yellow. researchgate.net Furthermore, the potential for naphthyridine-based compounds to act as organic semiconductors opens avenues for their use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org Research into multifunctional materials based on novel naphthyridinedione cores has demonstrated decent ambipolar mobilities, indicating the versatility of the broader naphthyridine family in various optoelectronic applications. rsc.org
Table 2: Potential Optoelectronic Applications for 2,7-Naphthyridine Derivatives
| Device Type | Potential Role of Naphthyridine Derivative | Key Properties to Optimize |
|---|---|---|
| Organic Light Emitting Diodes (OLEDs) | n-type material, fluorescent emitter researchgate.net | High fluorescence quantum yield, thermal stability, tunable emission wavelength. |
| Organic Photovoltaics (OPVs) | Acceptor or donor material rsc.org | Favorable molecular orientation, suitable energy levels. |
| Organic Field-Effect Transistors (OFETs) | p-type or n-type semiconductor channel rsc.org | High charge carrier mobility, good processability. |
| Optical Switches | Non-linear optical (NLO) chromophore rsc.org | High hyperpolarizability, tunable energy gap. |
Supramolecular Assembly and Self-Healing Materials
The nitrogen atoms within the naphthyridine ring system provide ideal sites for non-covalent interactions, such as hydrogen bonding and metal coordination. This makes them excellent candidates for constructing complex supramolecular assemblies. nih.gov Research has demonstrated that naphthyridine-based foldamers and macrocycles can be designed to bind cations, and this binding event can influence their larger-scale assembly into fibrils and aggregates. nih.gov
This capacity for controlled self-assembly can be harnessed to create novel "smart" materials. frontiersin.org One particularly exciting avenue is the development of self-healing materials. nih.gov These materials can spontaneously repair damage, extending their lifespan and reliability. rsc.org The reversible nature of non-covalent bonds is key to many self-healing mechanisms. wiley-vch.deresearchgate.net A polymer matrix incorporating this compound units could be designed where the naphthyridine moieties act as reversible cross-linking points. Upon damage, these non-covalent bonds could break and then reform, effectively "healing" the material. rsc.org The ability to tune the strength and directionality of these interactions by modifying the naphthyridine structure offers a pathway to designing self-healing materials with tailored properties. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of naphthyridine derivatives often involves cyclization or pyrolysis strategies. For example, 1,4-dimethyl-3,4-dihydro-2,6-naphthyridine (structurally analogous to the 2,7 isomer) is synthesized via pyrolysis of 4-[1-(prop-1-enylimino)ethyl]pyridine, yielding isomers under controlled conditions . Key factors include reaction temperature, inert atmosphere (e.g., nitrogen), and catalyst selection. Optimizing these parameters ensures high yield (e.g., 83% in Dowtherm A reflux conditions for similar compounds) . Solvent choice (e.g., DMF for naphthyridine derivatives) and post-reaction purification (e.g., crystallization) are critical for purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer: Structural validation relies on spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, as demonstrated for 1,8-naphthyridine derivatives .
- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for oxo groups) .
- Mass spectrometry determines molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) resolves stereochemistry and bond lengths .
Q. What are the stability considerations for this compound under experimental storage and handling conditions?
Methodological Answer: Stability is influenced by light, temperature, and humidity. For related naphthyridines:
- Light sensitivity : Degradation under UV exposure necessitates amber glassware or dark storage .
- Thermal stability : Long-term storage at –20°C is recommended to prevent decomposition, as seen with diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate .
- Moisture control : Use desiccants or inert atmospheres to avoid hydrolysis of reactive groups (e.g., esters) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies may arise from variations in assay conditions, cell models, or compound purity. Strategies include:
- Dose-response standardization : Compare EC₅₀/IC₅₀ values across studies, as high doses of naphthyridines may induce cytotoxicity masking target-specific effects .
- Metabolic profiling : Use LC-MS to identify active metabolites or degradation products that alter bioactivity .
- Orthogonal assays : Validate results using multiple techniques (e.g., enzymatic inhibition vs. cell-based assays) .
Q. What substitution patterns enhance the metabolic stability of this compound derivatives in in vivo models?
Methodological Answer: Modifications at the 3-, 4-, or 7-positions influence metabolic pathways:
- Methyl groups : Improve lipophilicity and resistance to oxidation, as seen in 7-methyl-1,8-naphthyridine derivatives .
- Halogenation : Chlorine or fluorine atoms reduce CYP450-mediated metabolism, extending half-life .
- Ester-to-acid conversion : Hydrolytic stability of carboxylate derivatives (e.g., ethyl to carboxylic acid) affects tissue distribution .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the inhibitory activity of this compound derivatives?
Methodological Answer: SAR workflows involve:
- Systematic substitutions : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at positions 2, 3, and 7 to modulate electronic effects .
- Bioisosteric replacement : Replace ester groups with sulfonamides or heterocycles to enhance target binding, as shown in 1,8-naphthyridine sulfonamide derivatives .
- Molecular docking : Use computational models to predict interactions with targets (e.g., nucleotide synthesis enzymes) .
Q. What experimental approaches are used to elucidate the metabolic pathways of this compound in hepatic systems?
Methodological Answer: Key methodologies include:
- Liver microsome assays : Incubate the compound with rat/human liver microsomes and NADPH to identify phase I metabolites .
- CYP450 inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine enzyme contributions .
- High-resolution mass spectrometry (HR-MS) : Detect and characterize metabolites via accurate mass measurements .
Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., enzymatic vs. cellular assays) and ensure compound purity via chromatography .
- Advanced Synthesis : Explore microwave-assisted or flow chemistry for improved reaction efficiency and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
